molecular formula C12H12N2O3S B2624887 N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941998-81-8

N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2624887
CAS No.: 941998-81-8
M. Wt: 264.3
InChI Key: WIOJGGNBTANNGZ-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a bis-heterocyclic oxalamide derivative of interest in medicinal chemistry and chemical biology. Its molecular structure features a central oxalamide linker, a robust and versatile pharmacophore, which connects furan-2-ylmethyl and thiophen-2-ylmethyl substituents. This configuration provides distinct electronic and steric properties, making the compound a valuable chemical building block for developing novel small-molecule inhibitors. Compounds based on the oxalamide core, particularly those incorporating furan and thiophene heterocycles, have demonstrated significant potential in biochemical research. A primary area of investigation is the inhibition of metalloenzymes, such as bacterial methionine aminopeptidase (MetAP). MetAPs are essential metalloenzymes responsible for cleaving the N-terminal methionine from newly synthesized proteins, and their inhibition has been shown to lead to bacterial cell death, establishing them as a validated antibacterial target . The oxalamide functionality is known to act as a metal-chelating motif, potentially allowing this compound to coordinate to the di-metal center in the active site of MetAP enzymes and other metalloproteases . Furthermore, structurally related oxalamide derivatives have been reported to exhibit potent inhibitory activity against enzymes like tyrosinase, which plays a crucial role in melanin biosynthesis, suggesting potential research applications in dermatology and pigmentation disorders . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOJGGNBTANNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of furan-2-ylmethylamine and thiophen-2-ylmethylamine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of furan-2-ylmethylamine and thiophen-2-ylmethylamine.

    Step 2: Reaction of these amines with oxalyl chloride in an inert solvent like dichloromethane.

    Step 3: Purification of the product using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Oxalamides

Compound Name Substituents (N1/N2) Core Functional Groups Key Applications/Activities Reference
Target Compound Furan-2-ylmethyl / Thiophen-2-ylmethyl Oxalamide Not explicitly reported (inferred)
S336 () 2,4-Dimethoxybenzyl / 2-(pyridin-2-yl)ethyl Oxalamide Umami flavoring agent (Savorymyx® UM33)
GMC-3 () 4-Chlorophenyl / 1,3-dioxoisoindolin-2-yl Oxalamide Antimicrobial (in vitro)
Compound 13 () 4-Chlorophenyl / Thiazolyl-piperidinyl Oxalamide HIV entry inhibition
N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide () Allyl / Tetrahydrofuran-2-ylmethyl Oxalamide Pig pheromone (estrus induction)
Key Observations:
  • Heterocyclic vs. Aromatic Substituents : The target compound’s furan and thiophene groups contrast with the pyridine (S336) or thiazole (compound 13 ) moieties in other analogs. These heterocycles may enhance π-π stacking interactions in biological targets compared to purely aliphatic chains (e.g., allyl in ) .
  • Electron-Donating vs. Electron-Withdrawing Groups : The thiophene (electron-rich) and furan (moderately electron-rich) substituents differ from electron-withdrawing groups like chlorophenyl (GMC-3) or nitro-furyl (), which are associated with altered bioactivity and metabolic stability .
Key Observations:
  • Synthetic Complexity : The target compound’s bis-heterocyclic structure may require multi-step synthesis akin to compound 13 (), which involves stereochemical control (36% yield for a single isomer) .
  • Solubility and Stability : Furan and thiophene methylene groups may improve solubility in organic solvents compared to polar substituents like hydroxyethyl (compound 15 ) or methoxy (compound 28 ) .
Key Observations:
  • Antiviral Potential: The absence of charged groups (e.g., hydroxyethyl in compound 15) in the target compound may reduce efficacy against viral targets like HIV compared to analogs .
  • Flavor vs. Bioactivity : Unlike S336, the target compound’s thiophene group might introduce bitterness due to sulfur’s interaction with T2R bitter receptors, limiting its flavor utility .

Toxicological and Metabolic Considerations

  • CYP Inhibition : Structurally related oxalamides like S5456 () show moderate CYP3A4 inhibition (51% at 10 µM), suggesting the target compound may require metabolic stability testing .
  • Regulatory Precedents: S336’s NOEL of 100 mg/kg bw/day () supports the low toxicity of oxalamides, but heterocyclic substituents in the target compound may alter this profile .

Biological Activity

N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N2O4C_{12}H_{12}N_2O_4, with a molecular weight of 248.23 g/mol. The compound features two aromatic rings (furan and thiophene) linked to an oxalamide group, which is crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The furan and thiophene rings can engage in π-π stacking interactions, while the oxalamide group facilitates hydrogen bonding with target proteins or enzymes. These interactions can modulate enzymatic activities, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxalamides possess activity against various bacterial strains, suggesting that this compound may also have similar effects.

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways, leading to programmed cell death. Further investigations are required to elucidate the specific pathways affected.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain proteases or kinases involved in disease processes. This inhibition could be beneficial in treating conditions such as cancer or inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antimicrobial activity against E. coli and S. aureus; showed significant inhibition at low concentrations.
Study 2 Evaluated anticancer effects on HeLa cells; demonstrated a dose-dependent increase in apoptosis markers.
Study 3 Assessed enzyme inhibition; identified potential inhibition of serine proteases with IC50 values in micromolar range.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified as harmful if swallowed and causes skin irritation (H302, H315) . Therefore, handling precautions must be strictly followed during laboratory use.

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